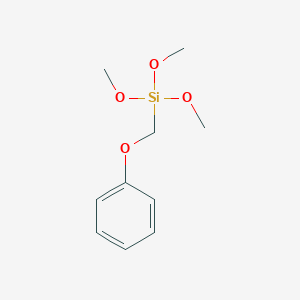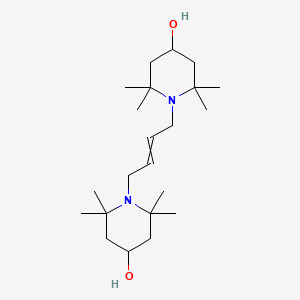
1,1'-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-ol) is an organic compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing nitrogen, and features two piperidine rings connected by a but-2-ene-1,4-diyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-ol) typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ol with a but-2-ene-1,4-diyl precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or dimethylformamide (DMF), and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, are crucial to achieving a high-quality product. Additionally, purification steps, such as recrystallization or chromatography, may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1’-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a stabilizer in polymer chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used as an additive in the production of plastics and other materials to enhance their stability and durability.
Wirkmechanismus
The mechanism of action of 1,1’-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-ol) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-one): A similar compound with a ketone functional group instead of an alcohol.
1,1’-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-amine): A derivative with an amine group.
Uniqueness
1,1’-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-ol) is unique due to its specific combination of piperidine rings and the but-2-ene-1,4-diyl bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62421-72-1 |
|---|---|
Molekularformel |
C22H42N2O2 |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
1-[4-(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)but-2-enyl]-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C22H42N2O2/c1-19(2)13-17(25)14-20(3,4)23(19)11-9-10-12-24-21(5,6)15-18(26)16-22(24,7)8/h9-10,17-18,25-26H,11-16H2,1-8H3 |
InChI-Schlüssel |
CFNJOTBXMMKRLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1CC=CCN2C(CC(CC2(C)C)O)(C)C)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517593.png)
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol](/img/structure/B14517600.png)
![4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine](/img/structure/B14517607.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-](/img/structure/B14517608.png)
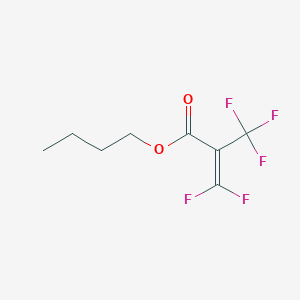
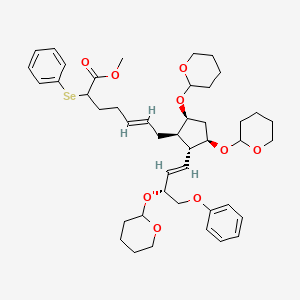
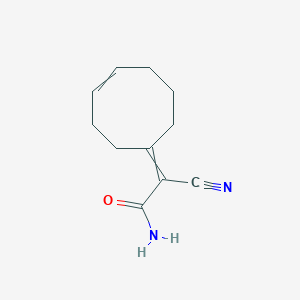
![2-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfinyl]pyrimidine](/img/structure/B14517632.png)



![3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14517663.png)
![1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14517682.png)
